molecular formula C4HCl2NOS B121946 2,4-Dichloro-5-thiazolecarboxaldehyde CAS No. 92972-48-0

2,4-Dichloro-5-thiazolecarboxaldehyde

Cat. No.: B121946
CAS No.: 92972-48-0
M. Wt: 182.03 g/mol
InChI Key: CFEKBKCGPASOFI-UHFFFAOYSA-N
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Description

2,4-Dichloro-5-thiazolecarboxaldehyde is a halogenated heterocyclic compound with the molecular formula C4HCl2NOS and a molecular weight of 182.03 g/mol . It is commonly used in various chemical syntheses and research applications due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4-Dichloro-5-thiazolecarboxaldehyde can be synthesized through a multi-step process. One common method involves the reaction of 2-chloroacetic acid with thiourea to form thiazolidine-2,4-dione. This intermediate is then reacted with dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to yield this compound .

Industrial Production Methods

In industrial settings, the synthesis of this compound typically involves similar reaction conditions but on a larger scale. The reaction is carefully controlled to ensure high yield and purity of the final product. The use of advanced purification techniques, such as column chromatography, is common to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-5-thiazolecarboxaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,4-Dichloro-5-thiazolecarboxaldehyde is widely used in scientific research due to its versatility:

Mechanism of Action

The mechanism of action of 2,4-Dichloro-5-thiazolecarboxaldehyde depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular targets and pathways involved can vary depending on the specific enzyme or biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichloro-1,3-thiazole
  • 2-Chloro-1,3-thiazole-5-carboxylic acid
  • Benzothiazole-2-carboxaldehyde
  • 4,6-Dichloropyrimidine-5-carboxaldehyde
  • 2-Thiazolecarboxaldehyde

Uniqueness

2,4-Dichloro-5-thiazolecarboxaldehyde is unique due to its specific substitution pattern and the presence of both chlorine atoms and an aldehyde group on the thiazole ring. This combination of functional groups imparts distinct reactivity and makes it a valuable intermediate in various synthetic pathways .

Properties

IUPAC Name

2,4-dichloro-1,3-thiazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HCl2NOS/c5-3-2(1-8)9-4(6)7-3/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFEKBKCGPASOFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)C1=C(N=C(S1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HCl2NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70363391
Record name 2,4-Dichloro-5-thiazolecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70363391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92972-48-0
Record name 2,4-Dichloro-5-thiazolecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70363391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Dichloro-1,3-thiazole-5-carboxaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the advantages of using potassium carbonate in acetonitrile for reacting 2,4-dichlorothiazole-5-carbaldehyde with secondary amines, compared to previously used methods?

A1: [] A study demonstrated that using potassium carbonate in acetonitrile at room temperature offers a more convenient and higher-yielding method for reacting 2,4-dichlorothiazole-5-carbaldehyde (2) with secondary amines. This approach surpasses the previous method, which involved deprotonation with butyllithium in tetrahydrofuran at −78°. This improved method not only simplifies the reaction procedure but also leads to increased yields of the desired 2-substituted 4-chlorothiazole-5-carbaldehyde products (3). [] This highlights the significance of optimizing reaction conditions for achieving better synthetic outcomes. You can find more details about this improved synthesis method in the paper titled "IMPROVED SYNTHESIS OF 2-SUBSTITUTED 4-CHLOROTHIAZOLE-5-CARBALDEHYDES" available here: .

Q2: How can 2,4-dichlorothiazole-5-carbaldehyde be utilized in the synthesis of thieno[2,3-d]thiazoles?

A2: [] Researchers successfully synthesized thieno[2,3-d]thiazoles by reacting 2,4-dichlorothiazole-5-carbaldehyde with ethyl 2-mercaptoacetate. [] This reaction involves the nucleophilic attack of the sulfur atom in ethyl 2-mercaptoacetate on the aldehyde carbon of 2,4-dichlorothiazole-5-carbaldehyde, followed by cyclization and elimination steps. The resulting thieno[2,3-d]thiazoles are interesting heterocyclic compounds with potential applications in various fields. This synthetic strategy demonstrates the versatility of 2,4-dichlorothiazole-5-carbaldehyde as a building block for constructing more complex heterocyclic systems. For a deeper understanding of this synthesis, refer to the paper titled "Azoles. Part 9. Synthesis of derivatives of thieno[2,3-d]thiazole, 4H-pyrrolo-[2,3-d]thiazole, 2H-pyrazolo[3,4-d]thiazole and isoxazolo[3,4-d]thiazole from thiazolidine-2,4-dione" available here: .

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